molecular formula C16H12N4O3S B1245365 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)sulfanyl-3,5-pyridinedicarbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)sulfanyl-3,5-pyridinedicarbonitrile

Cat. No.: B1245365
M. Wt: 340.4 g/mol
InChI Key: KQKVGJJOJHCKQA-UHFFFAOYSA-N
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Description

LUF-5853 is a small molecule drug that acts as an adenosine A1 receptor agonist. It was initially developed by the Leiden Amsterdam Center for Drug Research. The compound has shown promising pharmacological profiles and is currently in the preclinical stage of development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LUF-5853 involves the formation of a pyridine-3,5-dicarbonitrile core structure. One of the key steps includes the reaction of 2-amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and specific to the research conducted by the Leiden Amsterdam Center for Drug Research.

Industrial Production Methods

As LUF-5853 is still in the preclinical stage, industrial production methods have not been fully established. the synthesis would likely involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

LUF-5853 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

LUF-5853 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study adenosine receptor agonists and their interactions.

    Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.

    Medicine: Potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial, such as cardiovascular diseases and neurological disorders.

    Industry: Potential use in the development of new drugs targeting adenosine receptors.

Mechanism of Action

LUF-5853 exerts its effects by binding to and activating the adenosine A1 receptor. This receptor is a G-protein coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various physiological effects, including vasodilation, reduced heart rate, and neuroprotection .

Comparison with Similar Compounds

LUF-5853 is part of a series of nonadenosine ligands selective for the adenosine A1 receptor. Similar compounds include:

Compared to these compounds, LUF-5853 displays full agonistic behavior with a binding affinity comparable to the reference compound CPA, making it unique in its pharmacological profile .

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H12N4O3S/c17-6-10-14(9-1-2-12-13(5-9)23-8-22-12)11(7-18)16(20-15(10)19)24-4-3-21/h1-2,5,21H,3-4,8H2,(H2,19,20)

InChI Key

KQKVGJJOJHCKQA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCO)N)C#N

Synonyms

2-amino-4-benzo(1,3)dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile
LUF 5853
LUF-5853
LUF5853

Origin of Product

United States

Synthesis routes and methods

Procedure details

75 mg (0.19 mmol) of 2-amino-4-(1,3-benzodioxol-5-yl)-6-sulfanyl-3,5-pyridinedicarbonitrile [prepared analogously to Dyachenko et al., Russian Journal of Chemistry 33 (7), 1014–1017 (1997); 34 (4), 557–563 (1998)] and 47 mg (0.38 mmol) of 2-bromoethanol and 63 mg (0.75 mmol) of sodium bicarbonate are stirred in 1 ml of DMF at room temperature overnight. Water is then added, and the precipitated product is filtered off with suction and dried under reduced pressure.
Name
2-amino-4-(1,3-benzodioxol-5-yl)-6-sulfanyl-3,5-pyridinedicarbonitrile
Quantity
75 mg
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reactant
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( 7 )
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0 (± 1) mol
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[Compound]
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( 4 )
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0 (± 1) mol
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47 mg
Type
reactant
Reaction Step Two
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63 mg
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reactant
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1 mL
Type
solvent
Reaction Step Two

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